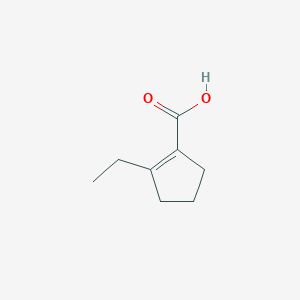
2-Ethylcyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylcyclopent-1-ene-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a cyclopentene ring with an ethyl group and a carboxyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes:
Oxidation of Primary Alcohols or Aldehydes: Primary alcohols or aldehydes can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed in the presence of acidic or basic catalysts to form carboxylic acids.
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification yields carboxylic acids.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis of nitriles under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions where the ethyl group or the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Ethylcyclopent-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The ethyl group and cyclopentene ring contribute to the compound’s overall hydrophobicity and molecular recognition properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylcyclopent-1-ene-1-carboxylic acid
- Cyclopent-2-ene-1-carboxylic acid
- Cyclohexane carboxylic acid
Comparison: 2-Ethylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The cyclopentene ring provides a distinct structural framework that can affect the compound’s chemical and physical properties .
Eigenschaften
CAS-Nummer |
87621-29-2 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-ethylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(6)8(9)10/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
JBPVZZBNBJWSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


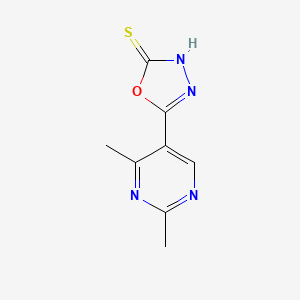
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
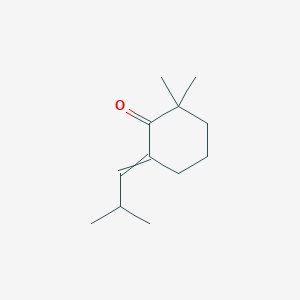
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
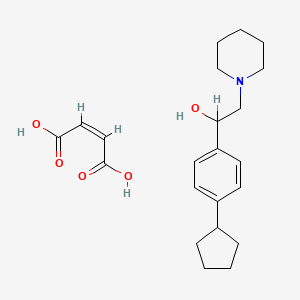

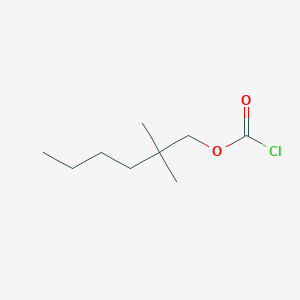
![N-[3-(2-Methylpiperidin-1-yl)propyl]ethanesulfonamide](/img/structure/B14403439.png)
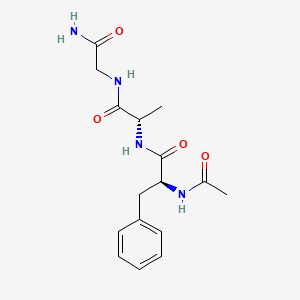
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)
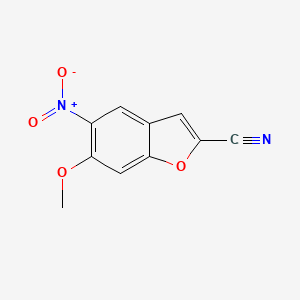
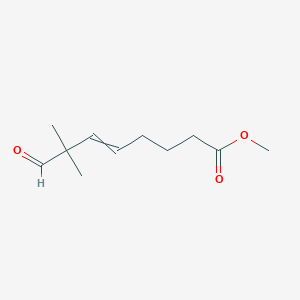
![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)
